![molecular formula C16H15N3O2S B10890337 Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methoxyphenyl)- CAS No. 83408-88-2](/img/structure/B10890337.png)
Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methoxyphenyl)-
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Overview
Description
Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methoxyphenyl)- is a complex organic compound that features a benzimidazole ring, a thioether linkage, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methoxyphenyl)- typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Thioether Formation: The benzimidazole derivative is then reacted with a thiol compound to introduce the thioether linkage. This reaction often requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the thiol group.
Acetamide Formation: The final step involves the acylation of the amine group with an acyl chloride or anhydride to form the acetamide moiety. This reaction is typically carried out in the presence of a base such as triethylamine (TEA) to neutralize the generated hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group in the compound can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. For example, demethylation can be achieved using boron tribromide (BBr3).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: Pd/C, H2
Substitution: BBr3
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Synthesis of Acetamide Derivatives
The synthesis of acetamide derivatives typically involves the reaction of benzimidazole derivatives with various acylating agents. The method often includes:
- Preparation of Benzimidazole Derivatives : Utilizing starting materials like o-phenylenediamine and appropriate thioketones.
- Acylation Reaction : The benzimidazole is acylated using acetic anhydride or acetyl chloride to introduce the acetamide functionality.
- Characterization : The synthesized compounds are characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm their structures.
Antimicrobial Activity
Studies have shown that compounds derived from benzimidazole exhibit significant antimicrobial properties against a range of pathogens. For instance:
- A series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides demonstrated potent activity against Mycobacterium tuberculosis and various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 1.27 to 2.65 µM .
Anticancer Activity
Benzimidazole derivatives have also been evaluated for their anticancer potential:
- In vitro studies against human colorectal carcinoma cell lines (HCT116) revealed that certain compounds exhibited IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU). For example, compounds showed IC50 values of 4.53 µM and 5.85 µM, indicating strong anticancer activity .
Antitubercular Activity
The antitubercular activity of these compounds has been explored as well:
- Compounds were assessed for their efficacy against Mycobacterium tuberculosis H37Rv, showing promising results in both in vitro and in vivo models .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methoxyphenyl)- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzimidazole ring is known to interact with nucleic acids and proteins, potentially affecting biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Aminophenyl)-1H-benzimidazol-5-amine
- 4-Phenylimidazole
Comparison
Compared to similar compounds, Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methoxyphenyl)- is unique due to the presence of the methoxyphenyl group and the thioether linkage. These structural features may confer distinct chemical and biological properties, such as increased lipophilicity or specific binding interactions.
Biological Activity
Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methoxyphenyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Synthesis
The synthesis of Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methoxyphenyl)- involves several key steps:
- Formation of the Benzimidazole Ring : This is achieved by the condensation of o-phenylenediamine with carboxylic acids under acidic conditions.
- Thioether Formation : The benzimidazole derivative is reacted with a thiol compound, usually in the presence of a base such as sodium hydride or potassium carbonate.
- Acetamide Formation : The final step involves acylation of the amine group with an acyl chloride or anhydride, typically using triethylamine as a base to neutralize hydrochloric acid generated during the reaction.
Antiproliferative Effects
Recent studies have demonstrated that derivatives of benzimidazole, including Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methoxyphenyl)-, exhibit significant antiproliferative effects against various cancer cell lines. For instance, one study indicated that compounds similar to this acetamide showed IC50 values ranging from 16.38 μM to 29.39 μM against the MDA-MB-231 breast cancer cell line, indicating promising anticancer potential .
Compound | Cell Line | IC50 (μM) |
---|---|---|
2g | MDA-MB-231 | 16.38 |
2d | MDA-MB-231 | 29.39 |
N9 | HCT116 | 5.85 |
N18 | HCT116 | 4.53 |
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. In vitro studies have shown that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like levofloxacin and amikacin. For example, MIC values for certain derivatives were reported as low as 1.27 µM against Staphylococcus aureus and Streptococcus faecalis .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Streptococcus faecalis | 4 |
Methicillin-resistant S. aureus | 4 |
The mechanism of action for Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methoxyphenyl)- likely involves interaction with specific molecular targets such as enzymes or receptors associated with cancer and microbial infections. The benzimidazole moiety is known for its ability to interact with nucleic acids and proteins, potentially modulating various biological pathways .
Case Studies
Case Study: Anticancer Activity
In a study focusing on novel benzimidazole derivatives, Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methoxyphenyl)- was evaluated alongside other compounds for their anticancer properties. Results indicated that this compound exhibited significant cytotoxicity against liver cancer cells (HepG2), showcasing an IC50 value of 1.43 μM while demonstrating lower toxicity on non-tumorigenic liver cells (THLE-2) at IC50 values of 36.27 μM .
Case Study: Antimicrobial Efficacy
Another investigation revealed that derivatives containing the benzimidazole structure showed promising antibacterial activity against multiple strains, including E. coli and Klebsiella pneumoniae. The compounds were tested using the agar well diffusion method, where they exhibited varying degrees of effectiveness compared to standard treatments .
Properties
CAS No. |
83408-88-2 |
---|---|
Molecular Formula |
C16H15N3O2S |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C16H15N3O2S/c1-21-14-9-5-4-8-13(14)17-15(20)10-22-16-18-11-6-2-3-7-12(11)19-16/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |
InChI Key |
UCCAGDLBQHYKMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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